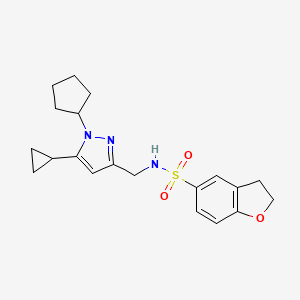

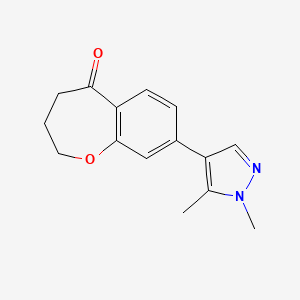

![molecular formula C24H25FO4 B2847792 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol CAS No. 477860-07-4](/img/structure/B2847792.png)

2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol” is a compound with the CAS Number: 477860-07-4. It has a molecular weight of 396.46 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C24H25FO4/c1-16(14-26)28-21-8-3-18(4-9-21)20-7-12-23(24(25)13-20)19-5-10-22(11-6-19)29-17(2)15-27/h3-13,16-17,26-27H,14-15H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Mécanisme D'action

2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of covalent bonds between molecules by providing a platform for the reaction of the reactive species. It also acts as a Lewis acid, which increases the rate of reaction by forming a complex with the reactants, thus providing a more favorable environment for the reaction to occur.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have cytotoxic effects on various cancer cell lines. Additionally, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which plays an important role in the regulation of a variety of physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol in laboratory experiments has a variety of advantages and limitations. One advantage is that it is a relatively inexpensive reagent that is widely available. Additionally, it is relatively stable and can be used in a variety of different reactions. However, it also has some limitations. It is a relatively toxic compound and should be handled with care. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.

Orientations Futures

There are a variety of potential future directions for the use of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol in scientific research. One potential direction is the use of this compound as a catalyst in the synthesis of novel organic compounds. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. Additionally, it could be used in the synthesis of polymeric materials, such as fluorinated polymers membranes. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.

Méthodes De Synthèse

The synthesis of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol is achieved through a three-step process. The first step involves the reaction of 4-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid with anhydrous sodium carbonate in aqueous solution at room temperature. This reaction produces the sodium salt of 4-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid. The second step involves the reaction of the sodium salt with aqueous hydrochloric acid at room temperature. This reaction produces this compound as a white crystalline solid. The third step involves the purification of the this compound by recrystallization from aqueous ethanol.

Applications De Recherche Scientifique

2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid esters and amides. It is also used as a catalyst in the synthesis of polymeric materials and in the preparation of fluorinated polymers membranes. Additionally, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral drugs.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .

Propriétés

IUPAC Name |

2-[4-[3-fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO4/c1-16(14-26)28-21-8-3-18(4-9-21)20-7-12-23(24(25)13-20)19-5-10-22(11-6-19)29-17(2)15-27/h3-13,16-17,26-27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYBOLOAOGAXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC(C)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

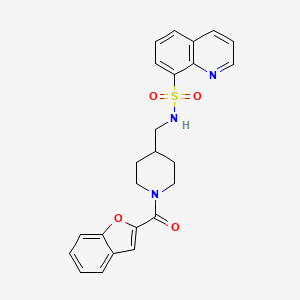

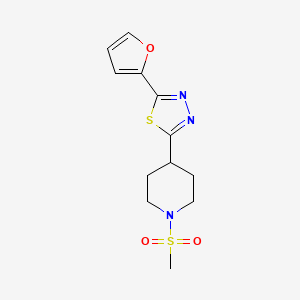

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)

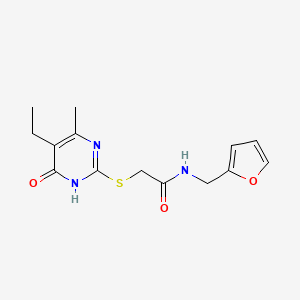

![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)

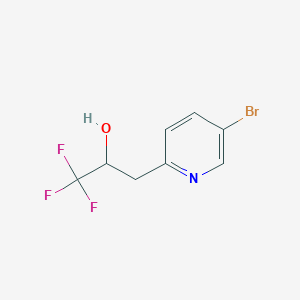

![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)

![Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate](/img/structure/B2847722.png)

![(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol](/img/structure/B2847724.png)

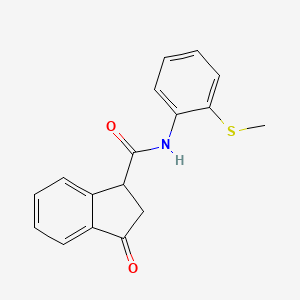

![(Z)-methyl 3-(2-methoxyethyl)-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2847732.png)